3,4-Dibromopyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromopyridine is a chemical compound with the molecular formula C5H3Br2N . It is used in various chemical reactions and has a molecular weight of 236.892 Da .
Synthesis Analysis
The synthesis of 3,4-Dibromopyridine involves several steps. One method involves an ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . This method is characterized by its simplicity and high yield, making it suitable for large-scale preparation .Molecular Structure Analysis
The molecular structure of 3,4-Dibromopyridine consists of a pyridine ring with bromine atoms attached at the 3 and 4 positions . The presence of these bromine atoms makes the compound suitable for various chemical reactions .Chemical Reactions Analysis
3,4-Dibromopyridine can undergo a variety of chemical reactions. For example, it can participate in nucleophilic aromatic substitution reactions (S N Ar), where the bromine atoms can be replaced by other groups .Physical and Chemical Properties Analysis
3,4-Dibromopyridine has a density of 2.1±0.1 g/cm3, a boiling point of 239.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has a molar refractivity of 39.7±0.3 cm3 and a molar volume of 115.0±3.0 cm3 .Scientific Research Applications
Reactivity of Halogen Atoms : 3,4-Dibromopyridine hydrochloride has been studied for its reactivity, particularly focusing on the replacement of halogen atoms by hydrogen in compounds. This reactivity is utilized in synthesizing various derivatives, like 5-chloro-2,4-dihydroxypyridine, which has potential applications in material synthesis and pharmaceuticals (Hertog, Combe, & Kolder, 2010).
Synthesis of cis-3,4-dibromopyrrolidine : Research has been conducted on the synthesis and structural studies of 3,4-dibromopyrrolidine hydrochloride, showcasing its potential in creating new molecular structures with specific properties. This is significant in the development of new materials and chemicals (Bukowska-strzyzewska et al., 1980).
Halogen Migration in Derivatives : Studies have shown that in halogeno-derivatives of dihydroxypyridine, halogen atoms like bromine can migrate, leading to the formation of compounds with different halogen arrangements. This understanding is crucial in synthetic chemistry for designing targeted molecular structures (Hertog & Schogt, 2010).
Synthesis of Polyhalogenated Bipyridines : Polyhalogenated bipyridines, synthesized from dihalopyridines like 3,4-Dibromopyridine, have applications in creating complex molecular structures. These compounds are relevant in developing novel materials and chemicals with specific properties (Abboud et al., 2010).
Inhibition of Tyrosinase : Compounds derived from pyridines, including those related to 3,4-Dibromopyridine, have shown potential as inhibitors of tyrosinase, an enzyme relevant in various biochemical processes. This has implications in medical and cosmetic applications (Hider & Lerch, 1989).
Metal Complexes in Medicinal Chemistry : Research has also been done on metal complexes of hydroxypyridinones, closely related to 3,4-Dibromopyridine. These complexes have diverse applications in medicinal inorganic chemistry, highlighting the compound's potential in creating therapeutic agents (Thompson, Barta, & Orvig, 2006).
Mechanism of Action
Target of Action
The primary target of 3,4-Dibromopyridine hydrochloride is the pyridine ring . The pyridine ring is a basic structure in many biological compounds and drugs. It is deactivated due to the presence of the electron-withdrawing nitrogen atom, which draws electron density towards it .
Mode of Action
This compound undergoes a nucleophilic aromatic substitution reaction (S_NAr) . The ammonia attacks carbon at the 4-position preferably, rather than the carbon at the 3-position as this position is more deactivated . This attack results in the breakage of the double bond, resulting in a loss of aromaticity . This results in the formation of a carbanionic Meisenheimer intermediate .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the nucleophilic aromatic substitution reaction . This reaction results in the formation of a carbanionic Meisenheimer intermediate . The bromine at the 4-position then leaves and the double bond reforms, resulting in the restoration of aromaticity in the ring .
Result of Action
The result of the action of this compound is a net substitution of a bromine atom with an ammonia group . This results in the formation of a new compound with altered properties.
Biochemical Analysis
Cellular Effects
Pyridine derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
Pyridine derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Pyridine derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Pyridine derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
3,4-dibromopyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKFLMFTQAXYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.